7-Chloro-4-methoxyquinoline: A Technical Guide for Researchers
7-Chloro-4-methoxyquinoline: A Technical Guide for Researchers
CAS Number: 26707-52-8
This technical guide provides an in-depth overview of 7-Chloro-4-methoxyquinoline, a quinoline derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its biological activities, including its potential mechanism of action in cancer therapy.
Core Properties and Specifications
7-Chloro-4-methoxyquinoline is a solid organic compound. Its key properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 26707-52-8 | [1][2] |
| Molecular Formula | C₁₀H₈ClNO | [1][2] |
| Molecular Weight | 193.63 g/mol | [1][2] |
| Melting Point | 137-138 °C | [2] |
| Appearance | Pale yellow or white solid | |
| IUPAC Name | 7-chloro-4-methoxyquinoline | [1] |
| SMILES | COC1=CC=NC2=CC(Cl)=CC=C12 | [1] |
| InChIKey | MJPWEOSCYPTWIC-UHFFFAOYSA-N | [2] |
Synthesis of 7-Chloro-4-methoxyquinoline
The synthesis of 7-Chloro-4-methoxyquinoline can be achieved through various methods. A common approach involves the reaction of 4,7-dichloroquinoline with sodium methoxide.
Experimental Protocol: Synthesis from 4,7-dichloroquinoline
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Materials: 4,7-dichloroquinoline, sodium methoxide, methanol, dichloromethane, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
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Procedure:
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Dissolve 4,7-dichloroquinoline in methanol.
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Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.
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Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous phase with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 7-Chloro-4-methoxyquinoline.
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Analytical Characterization
The identity and purity of synthesized 7-Chloro-4-methoxyquinoline can be confirmed using standard analytical techniques.
| Technique | Observed Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 8.76 (1H, d, J = 4.1 Hz), 8.15 (1H, d, J = 7.1 Hz), 8.00 (1H, d, J = 1.5 Hz), 7.59 (1H, dd, J = 7.2 and 1.6 Hz), 7.08 (1H, d, J = 4.2 Hz), 4.06 (3H, s). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.6, 153.1, 149.1, 134.4, 127.3, 126.3, 123.7, 119.3, 101.6, 56.3. |
| Mass Spectrometry (ESI) | [M+H]⁺: 194.0 |
Biological Activity and Potential Therapeutic Applications
Derivatives of 7-chloroquinoline have demonstrated a range of biological activities, with significant focus on their potential as anticancer agents. Studies on related compounds suggest that 7-Chloro-4-methoxyquinoline may exhibit similar properties.
The primary anticancer mechanisms associated with 7-chloroquinoline derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest. Some evidence points towards the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Proposed Mechanism of Action
The diagram below illustrates a potential signaling pathway through which 7-chloroquinoline derivatives may exert their anticancer effects.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of 7-Chloro-4-methoxyquinoline, a series of in vitro assays can be performed. The following are standard protocols that can be adapted for this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
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Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of 7-Chloro-4-methoxyquinoline and incubate for 24, 48, or 72 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control.
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Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Materials: Human cancer cell lines, 6-well plates, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
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Procedure:
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Seed cells in 6-well plates and treat with 7-Chloro-4-methoxyquinoline for the desired time.
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Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X binding buffer.
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Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry.
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Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
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Materials: Human cancer cell lines, 6-well plates, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.
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Procedure:
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Treat cells with 7-Chloro-4-methoxyquinoline for 24 or 48 hours.
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Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
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Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
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Incubate in the dark at room temperature for 30 minutes.
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Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
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Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
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Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
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Procedure:
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Lyse the treated cells and determine the protein concentration.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an ECL substrate and an imaging system.
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Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the anticancer activity of a novel compound like 7-Chloro-4-methoxyquinoline.
Safety and Handling
7-Chloro-4-methoxyquinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should always adhere to standard laboratory safety practices when handling this and other chemical compounds.
